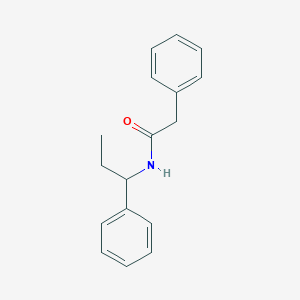![molecular formula C21H17F2N3O6S B450204 4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450204.png)
4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide is a complex organic compound with a molecular formula of C21H17F2N3O6S and a molecular weight of 477.4 g/mol. This compound is characterized by the presence of fluorine, nitro, methoxy, and sulfonohydrazide functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the nitrophenoxy intermediate: This involves the nitration of a fluorophenol derivative to introduce the nitro group.
Sulfonohydrazide formation: The reaction of the intermediate with a sulfonohydrazide reagent under specific conditions to form the final compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide include:
4-fluoro-N-methylaniline: Used as a model compound to study the biotransformation of secondary aromatic amines.
4-fluoro-N,N-dimethyl-2-nitroaniline: Utilized in various chemical reactions and studies.
4-fluoro-2-methoxyaniline: Employed in the synthesis of other complex molecules.
Propriétés
Formule moléculaire |
C21H17F2N3O6S |
|---|---|
Poids moléculaire |
477.4g/mol |
Nom IUPAC |
4-fluoro-N-[(Z)-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H17F2N3O6S/c1-31-20-9-2-14(12-24-25-33(29,30)18-6-3-16(22)4-7-18)10-15(20)13-32-21-11-17(23)5-8-19(21)26(27)28/h2-12,25H,13H2,1H3/b24-12- |
Clé InChI |
WBULCWSSFSCNJT-MSXFZWOLSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B450121.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B450123.png)
![Ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450125.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450128.png)
![N-(3-bromophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450129.png)

![2-(4-bromophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B450132.png)

![N-[4-(acetylamino)phenyl]-4-[(4-tert-butylphenoxy)methyl]benzamide](/img/structure/B450135.png)



![3-chloro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450144.png)
![2,2-dimethyl-N-{3-[N-(3,4,5-trimethoxybenzoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B450145.png)
